Tachysterol 3
Overview
Description
Tachysterol 3 is a hydroxy seco-steroid that results from the photoisomerization of previtamin D3. It is one of the isomers formed during the ultraviolet irradiation of 7-dehydrocholesterol, which is a precursor to vitamin D3. This compound is biologically active and plays a role in various metabolic pathways, particularly those involving vitamin D metabolism .
Scientific Research Applications
Tachysterol 3 has several scientific research applications across different fields:
Chemistry:
- Used as a precursor in the synthesis of various vitamin D analogs.
- Studied for its unique photochemical properties and its role in vitamin D metabolism .
Biology:
- Investigated for its role in cellular differentiation and proliferation.
- Studied for its effects on keratinocytes and fibroblasts .
Medicine:
- Explored for its potential therapeutic applications in skin disorders and cancer.
- Studied for its interaction with the vitamin D receptor and other nuclear receptors .
Industry:
- Used in the production of vitamin D supplements and fortified foods.
- Investigated for its potential use in photoprotective agents .
Mechanism of Action
Target of Action
Tachysterol 3, also known as Dihydrotachysterol, primarily targets the Vitamin D Receptor (VDR) . The VDR is a nuclear receptor that regulates gene expression and plays a crucial role in calcium homeostasis, bone metabolism, and immune system regulation .
Biochemical Pathways
This compound is involved in the Vitamin D metabolic pathway . It is a product of the photochemical transformation of 7-dehydrocholesterol (7DHC) after it absorbs UVB energy . Exposure of pre-vitamin D3 to higher doses of UVB leads to the formation of lumisterol and tachysterol .
Pharmacokinetics
They are metabolized in the liver and excreted via bile into the feces .
Result of Action
This compound and its hydroxyderivatives inhibit the proliferation of epidermal keratinocytes and dermal fibroblasts and stimulate the expression of differentiation and anti-oxidative genes in keratinocytes . These actions are similar to those of 1,25-dihydroxyvitamin D3 .
Future Directions
Recent advances in vitamin D biology have provided a new understanding of the biological function of tachysterol 3 . The intracellular action of vitamin D3 (D3)- and lumisterol (L3)-hydroxyderivatives in photoprotection against UVR has been studied . These studies provide mechanistic explanations for the diverse and sometimes contradictory actions of vitamin D . They also emphasize that UVB-induced vitamin D signaling can be different from that observed after oral vitamin D delivery .
Biochemical Analysis
Biochemical Properties
Tachysterol 3 interacts with various enzymes, proteins, and other biomolecules. CYP11A1 and CYP27A1 are known to hydroxylate this compound, producing 20S-hydroxythis compound [20S (OH)T 3] and 25 (OH)T 3, respectively . These metabolites have been detected in the human epidermis and serum .
Cellular Effects
This compound and its metabolites have significant effects on various types of cells and cellular processes. For instance, 20S (OH)T 3 and 25 (OH)T 3 have been found to inhibit the proliferation of epidermal keratinocytes and dermal fibroblasts. They also stimulate the expression of differentiation and anti-oxidative genes in keratinocytes in a similar manner to 1,25-dihydroxyvitamin D3 .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It acts on the vitamin D receptor (VDR) as demonstrated by image flow cytometry and the translocation of VDR coupled GFP from the cytoplasm to the nucleus of melanoma cells . This compound hydroxyderivatives showed high-affinity binding to the ligand-binding domain (LBD) of the liver X receptor (LXR) α and β, and the peroxisome proliferator-activated receptor γ (PPARγ) in LanthaScreen TR-FRET coactivator assays .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. After photoexcitation, the first excited singlet state (S 1) of this compound decays with a lifetime of 882 fs . Due to its large extinction coefficient and mostly unreactive behavior, this compound acts mainly as a Sun shield suppressing previtamin D formation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The metabolites produced by noncanonical vitamin D activation and activation of lumisterol and this compound are biologically active in ex vivo and in vivo experimental models and are nontoxic and noncalcemic at suprapharmacological doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a product of the photochemical transformation of 7-dehydrocholesterol (7DHC) after it absorbs UVB energy . CYP11A1 and CYP27A1 hydroxylate this compound, producing 20S-hydroxythis compound [20S (OH)T 3] and 25 (OH)T 3, respectively .
Transport and Distribution
It is known that this compound and its metabolites act on the vitamin D receptor (VDR), as demonstrated by image flow cytometry and the translocation of VDR coupled GFP from the cytoplasm to the nucleus of melanoma cells .
Subcellular Localization
It is known that this compound and its metabolites act on the vitamin D receptor (VDR), as demonstrated by image flow cytometry and the translocation of VDR coupled GFP from the cytoplasm to the nucleus of melanoma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tachysterol 3 is synthesized through the ultraviolet irradiation of 7-dehydrocholesterol. This process involves exposing 7-dehydrocholesterol to UVB light, which leads to the formation of previtamin D3. Previtamin D3 then undergoes a thermal isomerization to form this compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves a two-step high-performance liquid chromatography (HPLC) method. Initially, 7-dehydrocholesterol is irradiated in a phototherapy chamber equipped with UVB lamps. The resulting mixture is then separated using a semi-preparative normal phase column followed by an analytical reverse-phase column to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Tachysterol 3 undergoes various chemical reactions, including hydroxylation and isomerization. It can be hydroxylated by enzymes such as CYP11A1 and CYP27A1 to produce hydroxyderivatives like 20S-hydroxythis compound and 25-hydroxythis compound .
Common Reagents and Conditions:
Hydroxylation: Enzymes such as CYP11A1 and CYP27A1 are commonly used for hydroxylation reactions.
Isomerization: UVB light is used to induce the isomerization of previtamin D3 to this compound
Major Products Formed:
- 20S-hydroxythis compound
- 25-hydroxythis compound
These hydroxyderivatives are biologically active and interact with various receptors in the body .
Comparison with Similar Compounds
- Lumisterol 3: Another isomer formed during the ultraviolet irradiation of 7-dehydrocholesterol. It is also biologically active and interacts with various receptors .
- Previtamin D3: The immediate precursor to vitamin D3, which can isomerize to form tachysterol 3 and lumisterol 3 .
This compound stands out due to its specific interactions with nuclear receptors and its potential therapeutic applications in various fields .
Properties
IUPAC Name |
(1S)-3-[(E)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h10,12-13,19,21,24-26,28H,6-9,11,14-18H2,1-5H3/b13-12+/t21-,24+,25-,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGCAAVRZWBXEQ-FMCTZRJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C[C@H](CC1)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317912 | |
Record name | Tachysterol3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tachysterol 3 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006560 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17592-07-3 | |
Record name | Tachysterol3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17592-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tachysterol3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017592073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tachysterol3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3β,6E)-9,10-secocholesta-5(10),6,8-trien-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.768 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TACHYSTEROL 3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RR0I9PK8W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tachysterol 3 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006560 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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